An In-depth Technical Guide to the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide
An In-depth Technical Guide to the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-[2-(3-phenoxyphenoxy)ethyl]acetamide, a compound of interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through well-established, high-yielding chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the synthetic strategy, ensuring reproducibility and facilitating potential optimization.
Introduction and Strategic Overview
N-[2-(3-phenoxyphenoxy)ethyl]acetamide is an aromatic ether and acetamide derivative. Its structure, featuring a flexible phenoxyphenoxy core and an N-acetylated ethylamine sidechain, suggests potential applications as a scaffold in drug discovery or as a component in the design of novel polymers and functional materials. The synthesis of this target molecule is most logically approached through a convergent strategy, which can be dissected into two primary stages:
-
Formation of the Ether Linkage: The initial and crucial step involves the construction of the 2-(3-phenoxyphenoxy)ethyl amine intermediate. This is achieved via a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.
-
Amide Bond Formation: The subsequent step is the N-acetylation of the primary amine intermediate to yield the final N-[2-(3-phenoxyphenoxy)ethyl]acetamide. This is a straightforward and typically high-yielding transformation.
This guide will detail a validated and practical pathway that employs a protected aminoethylating agent to ensure a clean and efficient synthesis.
Synthesis Pathway Overview
The overall synthetic transformation is depicted below. The pathway commences with the alkylation of 3-phenoxyphenol with N-(2-bromoethyl)phthalimide, followed by the deprotection of the phthalimide group to unmask the primary amine. The final step is the acetylation of this amine.
Figure 1: Overall synthetic pathway for N-[2-(3-phenoxyphenoxy)ethyl]acetamide.
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]phthalimide
The initial step of the synthesis involves the formation of the ether linkage between 3-phenoxyphenol and a protected 2-aminoethyl moiety. The Williamson ether synthesis is the method of choice for this transformation, renowned for its reliability and broad applicability.[1] In this protocol, N-(2-bromoethyl)phthalimide serves as the electrophile. The phthalimide group acts as a robust protecting group for the primary amine, preventing undesired side reactions and allowing for facile purification of the intermediate.
Reaction Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The basic potassium carbonate deprotonates the hydroxyl group of 3-phenoxyphenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide, displacing the bromide leaving group to form the desired ether.
Figure 2: Mechanism of the Williamson ether synthesis step.
Experimental Protocol:
-
To a stirred solution of 3-phenoxyphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude N-[2-(3-phenoxyphenoxy)ethyl]phthalimide.
-
The crude product can be purified by recrystallization from ethanol.
Table 1: Reagents for the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]phthalimide
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Phenoxyphenol | 1.0 | 186.21 |
| N-(2-Bromoethyl)phthalimide | 1.1 | 254.08 |
| Potassium Carbonate | 1.5 | 138.21 |
| DMF | - | 73.09 |
Step 2: Synthesis of 2-(3-Phenoxyphenoxy)ethanamine
The second step involves the deprotection of the phthalimide group to yield the primary amine intermediate, 2-(3-phenoxyphenoxy)ethanamine. The most common and effective method for this transformation is hydrazinolysis, often referred to as the Ing-Manske procedure.[2]
Reaction Mechanism: Hydrazine acts as a nucleophile and attacks the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide byproduct, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the desired primary amine.[3][4]
Experimental Protocol:
-
Suspend N-[2-(3-phenoxyphenoxy)ethyl]phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq.) to the suspension.
-
Reflux the mixture, and the reaction progress can be monitored by the precipitation of phthalhydrazide and by TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to dissolve the precipitate and form the hydrochloride salt of the amine.
-
Filter the mixture to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with an aqueous solution of sodium hydroxide and extract the free amine with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-phenoxyphenoxy)ethanamine.
Table 2: Reagents for the Synthesis of 2-(3-Phenoxyphenoxy)ethanamine
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| N-[2-(3-phenoxyphenoxy)ethyl]phthalimide | 1.0 | 359.38 |
| Hydrazine Hydrate | 2.0 | 50.06 |
| Ethanol | - | 46.07 |
| Hydrochloric Acid | - | 36.46 |
| Sodium Hydroxide | - | 40.00 |
Step 3: Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide
The final step in the synthesis is the N-acetylation of 2-(3-phenoxyphenoxy)ethanamine. This is a robust and high-yielding reaction, typically accomplished using acetic anhydride as the acetylating agent.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.[5] The use of a mild base like pyridine can facilitate the reaction by neutralizing the acetic acid byproduct.
Figure 3: Mechanism of the N-acetylation step.
Experimental Protocol:
-
Dissolve 2-(3-phenoxyphenoxy)ethanamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-[2-(3-phenoxyphenoxy)ethyl]acetamide by column chromatography on silica gel or by recrystallization.
Table 3: Reagents for the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-(3-Phenoxyphenoxy)ethanamine | 1.0 | 229.28 |
| Acetic Anhydride | 1.1 | 102.09 |
| Pyridine | 1.2 | 79.10 |
| Dichloromethane | - | 84.93 |
Characterization of Intermediates and Final Product
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are the expected analytical data based on the structures and data from analogous compounds.
2-(3-Phenoxyphenoxy)ethanamine
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.25 (m, 2H, Ar-H), ~7.15-7.00 (m, 3H, Ar-H), ~6.95-6.80 (m, 4H, Ar-H), ~4.05 (t, J = 5.2 Hz, 2H, O-CH₂), ~3.05 (t, J = 5.2 Hz, 2H, N-CH₂), ~1.5 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~158.0, ~157.5, ~130.0, ~129.8, ~123.5, ~119.0, ~118.5, ~110.0, ~105.0, ~68.0 (O-CH₂), ~41.5 (N-CH₂).
-
IR (neat, cm⁻¹): ~3360, 3290 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2870 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch).
-
MS (ESI+): m/z 230.1 [M+H]⁺.
N-[2-(3-phenoxyphenoxy)ethyl]acetamide (Final Product)
-
Appearance: Expected to be a white to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.25 (m, 2H, Ar-H), ~7.15-7.00 (m, 3H, Ar-H), ~6.95-6.80 (m, 4H, Ar-H), ~6.0 (br s, 1H, N-H), ~4.05 (t, J = 5.5 Hz, 2H, O-CH₂), ~3.60 (q, J = 5.5 Hz, 2H, N-CH₂), ~2.00 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~170.1 (C=O), ~158.0, ~157.5, ~130.0, ~129.8, ~123.5, ~119.0, ~118.5, ~110.0, ~105.0, ~67.0 (O-CH₂), ~40.0 (N-CH₂), ~23.2 (COCH₃).[6][7]
-
IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~3060 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1600, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch).[8]
-
MS (ESI+): m/z 272.1 [M+H]⁺, 294.1 [M+Na]⁺.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of N-[2-(3-phenoxyphenoxy)ethyl]acetamide. By employing a Williamson ether synthesis followed by a Gabriel amine synthesis and subsequent N-acetylation, the target molecule can be obtained in good overall yield. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis and further investigation of this and related compounds.
References
-
PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide. National Center for Biotechnology Information. [Link]
-
chemeurope.com. Hydrazine#Deprotection_of_phthalimides. [Link]
-
ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. [Link]
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
-
PubChem. 2-(4-phenoxyphenoxy)ethanamine. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubChem. 2-Phenoxyethanamine. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
Semantic Scholar. Supporting Information. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST. Acetamide, N-(2-phenylethyl)-. [Link]
-
NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]
Sources
- 1. Acetamide, N-[2-[3,4-bis(acetyloxy)phenyl]-2-hydroxyethyl]-N-methyl- [webbook.nist.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[2-(2-methoxyphenoxy)ethyl]acetamide | C11H15NO3 | CID 4207624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Acetamide(60-35-5) 13C NMR spectrum [chemicalbook.com]
- 8. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
